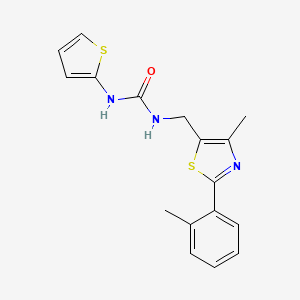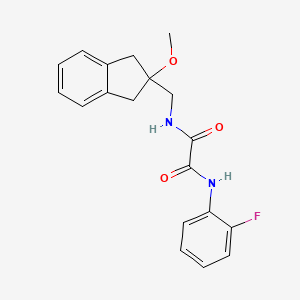![molecular formula C17H20BrN3O4S B2866396 5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine CAS No. 2380061-27-6](/img/structure/B2866396.png)
5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine, also known as BMS-806, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It is a potent and selective inhibitor of the protein tyrosine kinase 2 (PTK2), also known as focal adhesion kinase (FAK). FAK is a key regulator of cell adhesion, migration, and proliferation, making it an attractive target for cancer therapy.
Mecanismo De Acción
5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine binds to the ATP-binding site of FAK, preventing its activation and downstream signaling. This leads to decreased cell adhesion, migration, and proliferation, ultimately resulting in reduced tumor growth and metastasis. 5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has been shown to be a selective inhibitor of FAK, with minimal off-target effects.
Biochemical and Physiological Effects:
5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has been shown to inhibit FAK phosphorylation and downstream signaling in cancer cells, leading to decreased cell adhesion, migration, and proliferation. In preclinical models, 5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has been shown to reduce tumor growth and metastasis. 5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has also been shown to reduce fibrosis in preclinical models of idiopathic pulmonary fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine is a potent and selective inhibitor of FAK, making it a valuable tool for studying the role of FAK in cancer and fibrotic diseases. Its specificity for FAK reduces the risk of off-target effects, making it a safer option for in vitro and in vivo experiments. However, 5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several potential directions for future research on 5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer progression. 5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has also been shown to have potential as a treatment for fibrotic diseases, and further research is needed to explore its efficacy in clinical settings. Additionally, the development of more soluble analogs of 5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine may improve its bioavailability and efficacy in vivo.
Métodos De Síntesis
The synthesis of 5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine involves several steps, including the reaction of piperidine-4-carboxylic acid with 4-methoxybenzene sulfonyl chloride to form the sulfonylpiperidine intermediate. This intermediate is then reacted with 5-bromo-2-methoxypyrimidine to yield the final product. The synthesis of 5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has been optimized to improve yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has been extensively studied for its potential use as an anticancer agent. FAK is overexpressed in many types of cancer, including breast, ovarian, and pancreatic cancer, and is associated with poor prognosis. Inhibition of FAK has been shown to reduce tumor growth and metastasis in preclinical models. 5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has also been studied for its potential use in the treatment of fibrotic diseases, such as idiopathic pulmonary fibrosis.
Propiedades
IUPAC Name |
5-bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O4S/c1-24-15-2-4-16(5-3-15)26(22,23)21-8-6-13(7-9-21)12-25-17-19-10-14(18)11-20-17/h2-5,10-11,13H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHMCFJKRHPWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-7-methyl-2-((pyridin-3-ylmethyl)amino)-3-(((pyridin-3-ylmethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2866316.png)
![N-(3-acetamidophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866318.png)

![N-[3-(6-Fluoro-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2866322.png)


![6-Chloro-N-[(2-phenyl-1,3-oxazol-4-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2866325.png)

![Tert-butyl N-[5-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2866329.png)

![N-(5-fluoro-2-methylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2866332.png)

![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2866334.png)